molecular formula C9H12N2O2 B8625866 N-Methoxy-5,N-dimethyl-nicotinamide

N-Methoxy-5,N-dimethyl-nicotinamide

Cat. No.: B8625866
M. Wt: 180.20 g/mol
InChI Key: OEBWEBFRSSZAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-5,N-dimethyl-nicotinamide (CAS: 1045855-73-9) is a pyridine derivative with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . Structurally, it features a nicotinamide backbone substituted with a methoxy group at the 5-position of the pyridine ring and dimethyl and methoxy groups on the amide nitrogen. This compound is primarily utilized in research settings, with applications in chemical synthesis and metabolic studies. Its storage recommendations (sealed, dry, 2–8°C) and safety precautions (e.g., hazard statement H302 for acute toxicity) highlight its stability and handling requirements .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-methoxy-N,5-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-7-4-8(6-10-5-7)9(12)11(2)13-3/h4-6H,1-3H3

InChI Key

OEBWEBFRSSZAPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-(4,6-Dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3)

  • Structure : Shares the N,N-dimethylnicotinamide core but includes a urea-linked 4,6-dimethoxypyrimidinyl group.
  • Properties: Generated during nicosulfuron degradation via sulfonylurea bridge hydrolysis .
  • Reactivity : Undergoes further hydrolysis to form metabolite N4 (2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide) .

5-Methoxy-N-phenylnicotinamide (CAS: 1138443-84-1)

  • Structure : Substitutes the N,N-dimethyl group with a phenyl group, retaining the 5-methoxy pyridine ring.
  • Properties : The phenyl group enhances aromatic stacking interactions but reduces polarity compared to dimethyl substituents.
  • Applications : Used in pharmaceutical research, with safety protocols emphasizing laboratory use only (e.g., requiring emergency contact for exposure incidents) .

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

  • Structure : Adds a trimethylsilyl (TMS) group at the 4-position of the pyridine ring.
  • This contrasts with N-Methoxy-5,N-dimethyl-nicotinamide, which lacks such protective substituents .

N,5-Dimethoxy-N-methylnicotinamide

  • Structure : Differs by replacing one N-methyl group with a methoxy substituent.
  • Properties: The additional methoxy group may enhance solubility in polar solvents compared to the dimethyl variant.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1045855-73-9 C₉H₁₂N₂O₃ 196.20 5-OCH₃, N(CH₃)₂, N-OCH₃ Stable under refrigeration; H302 hazard
5-Methoxy-N-phenylnicotinamide 1138443-84-1 C₁₃H₁₂N₂O₂ 228.25 5-OCH₃, N-Ph Aromatic interactions; lab use only
N3 (nicosulfuron metabolite) Not reported C₁₅H₂₀N₆O₅ 388.36 Urea-linked pyrimidinyl, N,N-dimethyl Hydrolyzes to N4; co-metabolic degradation
5-Methoxy-N-phenyl-4-TMS-nicotinamide Not reported C₁₆H₂₀N₂O₂Si 324.44 4-TMS, 5-OCH₃, N-Ph Enhanced steric/electronic stabilization

Key Research Findings

  • Degradation Pathways : this compound’s analogs, such as N3 and N4, demonstrate sensitivity to enzymatic hydrolysis (e.g., via P. cucumerina AR1 laccase activity), with degradation rates influenced by glucose concentration .
  • Safety Profiles: Unlike N-Nitrosodimethylamine (a carcinogenic nitrosamine requiring OSHA-regulated handling) , this compound exhibits moderate toxicity (H302), necessitating precautions like protective gloves and eye gear .
  • Structural Impact on Function : The absence of urea or silyl groups in this compound simplifies its metabolic fate compared to derivatives like N3 or TMS-substituted analogs, favoring applications in straightforward synthetic routes.

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